molecular formula C7H9BrN2O2 B2554358 Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate CAS No. 1946812-86-7

Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate

Cat. No. B2554358
M. Wt: 233.065
InChI Key: FXRXXJQKVWLNAY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate is a chemical compound that is part of the pyrazole family, which is characterized by a 5-membered ring containing two nitrogen atoms. This compound, in particular, has a bromine atom and two methyl groups attached to the pyrazole ring, as well as a carboxylate group.

Synthesis Analysis

The synthesis of related pyrazole compounds has been explored in various studies. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which is a precursor to formyl-isoxazole derivatives, has been described . Similarly, the synthesis of coordination polymers from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate, has been reported . These studies provide insights into the methods that could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite diverse. For example, the crystal structure of dimethyl 1-(4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate shows significant interplanar angles and intramolecular interactions . Similarly, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been determined, revealing a monoclinic space group and specific geometric parameters9 10. These findings suggest that the molecular structure of methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate would also exhibit unique geometric characteristics.

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can vary depending on the substituents and reaction conditions. For instance, the complex formation of copper(II) with various substituted pyrazoles has been studied, showing that the reaction course is anion-dependent and influenced by steric factors . Additionally, the synthesis of pyrazolidine derivatives through intermolecular [3+2] cycloaddition has been demonstrated . These studies indicate that methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate could potentially participate in various chemical reactions, including complex formation and cycloaddition.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. For example, the thermal and luminescence properties of coordination polymers constructed from pyrazole-based ligands have been investigated . The thermal decomposition of copper(II) complexes with substituted pyrazoles has also been studied, revealing low stability intermediates . These findings suggest that methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate would have specific physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Cytotoxicity Studies

Researchers have synthesized novel compounds through solvent and copper ion-induced synthesis, exploring their structural attributes and cytotoxic effects on various tumor cell lines. Notably, some compounds demonstrated weak growth inhibition on HepG2 cell lines without showing cytotoxicity to human normal liver cell line HL-7702, indicating selectivity towards tumor cells (Q. Huang et al., 2017).

Electrosynthesis of Derivatives

The electrosynthesis of 4-bromosubstituted pyrazole and its derivatives has been explored, demonstrating that donor substituents in the pyrazole ring enhance the bromination process. This method provides a high yield of 4-bromosubstituted derivatives, showcasing its efficiency and applicability in synthesizing diverse pyrazole-based compounds (B. V. Lyalin et al., 2010).

Structural and Spectral Investigations

A study focused on the structural and spectral investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing insights into its physical and chemical properties through a combination of experimental and theoretical approaches. These investigations are crucial for understanding the compound's potential applications in various scientific domains (S. Viveka et al., 2016).

Future Directions

The future directions for research on “Methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate” could include further studies on its synthesis, chemical reactivity, and potential biological activity. Pyrazole compounds are of interest in various fields including medicinal chemistry, drug discovery, and agrochemistry .

properties

IUPAC Name

methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRXXJQKVWLNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

CAS RN

1946812-86-7
Record name methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate
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